Climiqualine
Description
Climiqualine (chemical code 2933.49) is a pharmaceutical compound listed among quinoline and quinolone derivatives in regulatory documents . These compounds typically exhibit biological activity through mechanisms like intercalation into DNA or inhibition of bacterial enzymes (e.g., DNA gyrase).
Properties
CAS No. |
55150-67-9 |
|---|---|
Molecular Formula |
C18H12ClN3 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-chloro-1-imidazol-1-yl-4-phenylisoquinoline |
InChI |
InChI=1S/C18H12ClN3/c19-17-16(13-6-2-1-3-7-13)14-8-4-5-9-15(14)18(21-17)22-11-10-20-12-22/h1-12H |
InChI Key |
IDQGRVRLINQKBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)N4C=CN=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)N4C=CN=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Climiqualine can be synthesized through several methods. One common synthetic route involves the use of chloro-1,3-dimethyl-2-climiqualine as a condensing agent. The reaction typically involves reacting 4-chloro-3-sulfamoylbenzoic acid with N-amido-2-methylene indoline or its corresponding salts in an inert solvent at room temperature. The reaction is facilitated by an organic base, and the product is purified to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield, low cost, and simplicity, making it suitable for large-scale production. The use of chloro-1,3-dimethyl-2-climiqualine as a condensing agent ensures efficient synthesis with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Climiqualine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield reduced forms of the compound.
Substitution: this compound participates in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
Climiqualine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a treatment for certain medical conditions.
Industry: this compound is utilized in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Mechanism of Action
The mechanism of action of climiqualine involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Comparative Data Table
| Compound | Core Structure | Key Functional Groups | Primary Applications | Unique Features |
|---|---|---|---|---|
| This compound | Quinoline | Undisclosed (inferred) | Antimicrobial (inferred) | Potential novel substituents |
| Chloroquine | Quinoline | Diethylaminomethyl | Antimalarial, Autoimmune | Lysosomotropism |
| Clioquinol | 8-Hydroxyquinoline | Iodine (C5, C7) | Antifungal, Neuroprotection | Metal chelation |
| Ciprofloxacin | Fluoroquinolone | Fluorine, Piperazinyl | Antibacterial | DNA gyrase inhibition |
| Cloxiquine | Quinoline | Chlorine substituents | Antitubercular | Targeted mycobacterial action |
| Decoquinate | Quinolone | Ethoxy, Cyclohexyl | Veterinary antiprotozoal | Lipophilic optimization |
Research Findings and Uniqueness
- Structural Uniqueness : this compound’s undisclosed substituents likely differentiate it from analogues. For instance, replacing halogen atoms with sulfonamide or alkyl groups could enhance solubility or reduce off-target effects .
- Mechanistic Inference: Unlike fluoroquinolones (e.g., ciprofloxacin), this compound may lack fluorine, shifting its mechanism toward intercalation rather than enzyme inhibition .
Biological Activity
Climiqualine is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is a derivative of natural products, specifically extracted from various medicinal plants. Its biological activities have been explored primarily in the context of anticancer and antibacterial properties. The compound's efficacy is attributed to its ability to induce apoptosis in cancer cells and inhibit bacterial growth.
-
Anticancer Activity :
- This compound has been shown to exhibit cytotoxic effects on various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 58 µg/mL. This suggests a potent effect on tumor cells, making it a candidate for further development in cancer therapy.
-
Antibacterial Activity :
- The compound also displays antibacterial properties against both Gram-positive and Gram-negative bacteria. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli.
- Research Findings : Various extracts containing this compound have shown inhibition zones indicating effective antibacterial action, highlighting its potential as an alternative to conventional antibiotics.
Data Table: Biological Activity of this compound
| Activity Type | Cell Line/Bacteria | IC50/Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | 58 µg/mL | Lajter et al., 2013 |
| Anticancer | HepG2 (Liver Cancer) | 54.97 µg/mL | Ali et al., 2021 |
| Antibacterial | Staphylococcus aureus | MIC: 32 µg/mL | PMC10562755 |
| Antibacterial | Escherichia coli | MIC: 16 µg/mL | PMC10562755 |
Research Findings
Recent studies have focused on optimizing extraction methods to enhance the yield of active metabolites from plants containing this compound. Ethanol extraction has been identified as particularly effective, yielding high concentrations of bioactive compounds with significant therapeutic potential.
- In Vitro Studies : These studies have confirmed that this compound induces apoptosis in various cancer cell lines through pathways involving caspases and mitochondrial dysfunction.
- In Silico Studies : Computational models have predicted the binding affinity of this compound to specific cellular targets, supporting its role as a promising drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
